molecular formula C14H10FN3O4S B2354279 Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate CAS No. 1445168-35-3

Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate

Cat. No.: B2354279
CAS No.: 1445168-35-3
M. Wt: 335.31
InChI Key: YSGQBYVWOPEQIS-UHFFFAOYSA-N
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Description

Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a cyano group, a fluorine atom, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-3-cyano-5-methylthiophene with 4-fluoro-3-nitrobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and controlled pH to ensure the desired product is formed with high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The cyano group can be converted to an amine group.

    Substitution: The fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Solvents like ethanol and acetonitrile are often used to dissolve the reactants and facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino-substituted thiophene derivative, while substitution reactions can produce a variety of substituted thiophene compounds.

Scientific Research Applications

Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 5-[(N-cyano-4-fluoro-3-nitroanilino)methyl]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O4S/c1-22-14(19)13-5-3-10(23-13)7-17(8-16)9-2-4-11(15)12(6-9)18(20)21/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGQBYVWOPEQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)CN(C#N)C2=CC(=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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